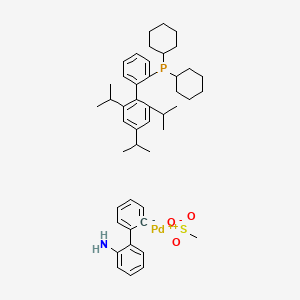

XPhos Palladacycle Gen. 3

Description

Properties

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGIWYBLKXQGS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62NO3PPdS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of XPhos Palladacycle Gen. 3: A Senior Application Scientist's In-Depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution and Significance of Buchwald Precatalysts

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and scope of these transformations are critically dependent on the generation of a catalytically active L-Pd(0) species. Historically, the in-situ formation of this active catalyst from palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand was often inefficient and fraught with challenges, including ligand degradation and the formation of inactive palladium species.

To address these limitations, the Buchwald group developed a series of highly active and versatile palladium precatalysts. These air- and moisture-stable Pd(II) complexes are designed for the efficient and rapid generation of the active catalytic species under mild conditions, typically without the need for external reducing agents. This allows for lower catalyst loadings, shorter reaction times, and a precise control over the ligand-to-palladium ratio.[1] The third-generation (G3) Buchwald precatalysts, such as XPhos Palladacycle Gen. 3, represent a significant advancement in this field, offering enhanced stability and broader applicability.

This guide provides an in-depth technical overview of the synthesis of this compound, ((2-Dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate), focusing on the causality behind the experimental choices, self-validating protocols, and the critical role of its structural features in achieving high catalytic activity.

The Strategic Design of this compound

The remarkable performance of this compound stems from a synergistic combination of the sterically demanding and electron-rich XPhos ligand and a palladacycle framework featuring a methanesulfonate (mesylate) counter-ion.

-

The XPhos Ligand: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the reductive elimination step in the catalytic cycle, which is often rate-limiting, thereby accelerating the overall reaction rate. The electron-donating nature of the phosphine enhances the oxidative addition of the aryl halide to the Pd(0) center.[2]

-

The Palladacycle Core: The 2-aminobiphenyl scaffold forms a stable palladacycle that serves as a robust precursor to the active catalyst.[3]

-

The Methanesulfonate Counter-ion: The replacement of the chloride anion found in second-generation precatalysts with the more electron-withdrawing and non-coordinating methanesulfonate anion is a key feature of the G3 precatalysts. This modification leads to improved solution stability and allows for the accommodation of very bulky ligands like XPhos.[4][5][6]

The Synthesis of this compound: A Three-Step Approach

The synthesis of this compound is a well-established, three-step process that can be performed on a multigram scale.[7][8] This procedure is designed to be straightforward and avoids the need for rigorous Schlenk techniques for the majority of the steps.[8]

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Ammoniumbiphenyl Mesylate

The initial step involves the straightforward acid-base reaction between 2-aminobiphenyl and methanesulfonic acid to form the corresponding ammonium salt. This salt formation is crucial as it enhances the stability and handling of the 2-aminobiphenyl starting material.

Experimental Protocol:

-

To a solution of 2-aminobiphenyl in an appropriate solvent such as toluene or methyl tert-butyl ether (MTBE), slowly add one equivalent of methanesulfonic acid at room temperature.

-

Stir the mixture for a designated period, typically 1-2 hours, during which the 2-ammoniumbiphenyl mesylate will precipitate.

-

Collect the solid product by filtration, wash with the reaction solvent, and dry under vacuum.

| Parameter | Value | Rationale |

| Solvent | Toluene or MTBE | Allows for easy precipitation and isolation of the product. |

| Temperature | Room Temperature | The reaction is an exothermic acid-base neutralization, proceeding readily without heating. |

| Stoichiometry | 1:1 (Amine:Acid) | Ensures complete conversion to the desired salt. |

Step 2: Synthesis of the Dimeric Palladacycle Intermediate

The second step is a cyclopalladation reaction where palladium(II) acetate reacts with the 2-ammoniumbiphenyl mesylate to form a dimeric palladacycle bridged by mesylate anions. This C-H activation step is a key transformation in forming the palladacycle core.

Experimental Protocol:

-

Combine 2-ammoniumbiphenyl mesylate and palladium(II) acetate in a suitable solvent, such as toluene or a mixture of toluene and MTBE.

-

Heat the reaction mixture, typically to around 80-100 °C, for several hours until the reaction is complete.

-

Upon cooling, the dimeric palladacycle intermediate will precipitate.

-

Isolate the solid by filtration, wash with a non-polar solvent like hexanes, and dry under vacuum. This intermediate can be synthesized on a large scale with high yield.[7]

| Parameter | Value | Rationale |

| Palladium Source | Palladium(II) Acetate | A common and effective Pd(II) source for C-H activation. |

| Temperature | 80-100 °C | Provides the necessary thermal energy for the C-H activation and palladacycle formation. |

| Yield | High (typically >95%) | This step is generally efficient and high-yielding.[7] |

Step 3: Synthesis of this compound

In the final step, the dimeric palladacycle intermediate is treated with the XPhos ligand. The XPhos displaces the bridging mesylate ligands, cleaving the dimer to form the monomeric this compound.

Experimental Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend the dimeric palladacycle intermediate in an anhydrous solvent such as tetrahydrofuran (THF).[1]

-

Add a solution of the XPhos ligand (typically 2 equivalents per dimer) in the same solvent to the suspension.

-

Stir the reaction mixture at room temperature for a period of 15-45 minutes.[7] The reaction progress can be monitored by the dissolution of the starting materials and the formation of a clear solution.

-

The product is typically isolated by precipitation upon the addition of a non-polar solvent like hexanes or pentane, followed by filtration and drying under vacuum.

| Parameter | Value | Rationale |

| Atmosphere | Inert (Argon or Nitrogen) | While the final product is air-stable, the phosphine ligand can be sensitive to oxidation. |

| Solvent | Anhydrous THF | Ensures good solubility of the reactants and the final product. |

| Reaction Time | 15-45 minutes | The ligand exchange reaction is typically rapid at room temperature.[7] |

| Stoichiometry | 1:2 (Dimer:XPhos) | Ensures complete conversion of the dimer to the monomeric product. |

Mechanism of Activation: From Precatalyst to the Active Catalyst

The efficacy of this compound as a precatalyst lies in its ability to readily generate the active L-Pd(0) species under the reaction conditions of a cross-coupling cycle. This activation process involves a base-mediated deprotonation of the amine on the 2-aminobiphenyl scaffold, followed by reductive elimination.

Caption: Activation pathway of this compound to the active Pd(0) catalyst.

This rapid and efficient generation of the active catalyst is a key advantage of the Buchwald precatalyst systems and is crucial for their success in a wide range of cross-coupling reactions, especially with challenging substrates.[9]

Quality Control and Characterization

Ensuring the purity and structural integrity of the synthesized this compound is paramount for its reliable performance in catalytic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

-

¹H NMR: The proton NMR spectrum of this compound is complex due to the large number of protons in the molecule. However, specific signals, such as those for the mesylate group and the aromatic protons, can be used to confirm the presence of the desired product and to identify potential impurities.

-

³¹P NMR: Phosphorus-31 NMR is particularly informative. A single signal in the ³¹P NMR spectrum is indicative of a pure, single phosphorus-containing species. The chemical shift of this signal can confirm the coordination of the XPhos ligand to the palladium center. The presence of other signals may indicate impurities such as unreacted XPhos or its oxide.

A common challenge in the synthesis of these precatalysts is the retention of solvent, particularly THF, in the final solid product.[1] This can be difficult to remove even under high vacuum and elevated temperatures. A useful technique to address this is to dissolve the product in a more volatile solvent like dichloromethane (DCM) and re-evaporate, which can help in displacing the trapped THF.[1]

Applications in Cross-Coupling Reactions

This compound is a highly versatile and efficient precatalyst for a broad range of palladium-catalyzed cross-coupling reactions. It has demonstrated exceptional performance in:

-

Suzuki-Miyaura Coupling: It is particularly effective for the coupling of unstable boronic acids with electron-rich, sterically hindered, and heteroaryl chlorides under mild conditions and with short reaction times.[9]

-

Buchwald-Hartwig Amination: The XPhos ligand is well-suited for C-N bond formation, and the G3 precatalyst facilitates the amination of aryl halides with a wide range of amines.

-

Other Cross-Coupling Reactions: It has also been successfully employed in cyanation reactions, couplings with organozinc reagents, and other C-C and C-heteroatom bond-forming transformations.

The high reactivity of this compound often allows for catalyst loadings as low as 0.5 mol% or even lower, making it an economically attractive option for both academic research and industrial applications.

Conclusion

The synthesis of this compound is a robust and scalable process that provides access to a highly active and versatile palladium precatalyst. Its rational design, incorporating a bulky, electron-rich phosphine ligand and a stable palladacycle framework with a non-coordinating mesylate anion, underpins its exceptional performance in a wide array of cross-coupling reactions. By understanding the intricacies of its synthesis and the mechanism of its activation, researchers can fully leverage the power of this third-generation Buchwald precatalyst to tackle challenging synthetic problems in drug discovery and materials science.

References

-

Sotnik, S. O., Mishchenko, A. M., Rusanov, E. B., Kozytskiy, A. V., Gavrilenko, K. S., Ryabukhin, S. V., Volochnyuk, D. M., & Kolotilov, S. V. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3507. [Link]

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. [Link]

-

Sotnik, S. O., Mishchenko, A. M., Rusanov, E. B., Kozytskiy, A. V., Gavrilenko, K. S., Ryabukhin, S. V., Volochnyuk, D. M., & Kolotilov, S. V. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. PubMed, 34207506. [Link]

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

-

Cano, R., McTiernan, C. D., & Scaiano, J. C. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35849–35861. [Link]

-

Sotnik, S. O., Mishchenko, A. M., Rusanov, E. B., Kozytskiy, A. V., Gavrilenko, K. S., Ryabukhin, S. V., Volochnyuk, D. M., & Kolotilov, S. V. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. ResearchGate. [Link]

-

Bruno, N. C., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4169. [Link]

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design of palladium (II) methanesulfonate precatalysts for C-C, C-O and C-N cross-coupling reactions. Morressier. [Link]

-

SLS Ireland. (n.d.). XPhos Pd G3, 95%. Retrieved from [Link]

-

CiteSeerX. (2014). Buchwald Ligands and Precatalysts Table of Contents. Retrieved from [Link]

-

Jutand, A. (2015). 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis, 5(8), 4935–4944. [Link]

Sources

- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Design of palladium (II) methanesulfonate precatalysts for C-C, C-O and C-N cross-coupling reactions [morressier.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 9. (2-Dicyclohexylphosphino-2,6-diisopropoxy-1,1-biphenyl)(2-(2-amino-1,1-biphenyl))palladium(II) methanesulfonate | C43H57NO5PPdS- | CID 117064724 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolution and Application of Buchwald Precatalysts: A Technical Guide

Executive Summary: The "Ligand Problem" Solution

In high-stakes drug discovery, the reproducibility of Palladium-catalyzed cross-coupling (C-N, C-O, C-C) is non-negotiable. Historically, researchers relied on in situ catalyst generation—mixing a Pd source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a phosphine ligand. This "black box" approach suffers from distinct failure modes:

-

Inconsistent Reduction: Pd(II) salts often require excess ligand or hard-to-control reduction steps to generate the active Pd(0) species.

-

Inhibitory Ligands: The dibenzylideneacetone (dba) in Pd₂(dba)₃ is not innocent; it competes with the phosphine for the metal center, retarding reaction rates.

-

Induction Periods: In situ mixtures often display unpredictable induction periods while the active species forms.

The Buchwald Precatalyst lineage addresses these issues by delivering a molecularly defined, air-stable Pd(II) species that activates rapidly and cleanly to release the monoligated L-Pd(0) active catalyst. This guide details the structural evolution (G1–G4), activation mechanisms, and validated protocols for these industry-standard reagents.

The Evolutionary Arc: From G1 to G4[1][2]

The development of Buchwald precatalysts is a case study in iterative molecular engineering. Each generation addressed a specific limitation of its predecessor.[1]

Table 1: Structural and Functional Evolution

| Generation | Backbone Scaffold | Anion (X) | Key Feature | Limitation Solved |

| G1 | Phenethylamine | Cl | First air-stable palladacycle.[1][2] | Required strong base/heat for activation. |

| G2 | 2-Aminobiphenyl | Cl | Biphenyl backbone increases acidity. | Allowed activation at Room Temp (RT) with weak bases. |

| G3 | 2-Aminobiphenyl | OMs | Methanesulfonate (OMs) replaces Cl.[1] | Solubility: OMs is non-coordinating and improves solubility in THF/Toluene. Accommodates bulky ligands (e.g., tBuBrettPhos).[1] |

| G4 | N-Methyl -2-aminobiphenyl | OMs | Methylated amine.[1][2] | Inhibition: Prevents formation of NH-carbazole byproduct (catalyst poison). Allows activation at -40°C. |

Technical Deep Dive on G3 vs. G4

-

The G3 Leap: The switch from Chloride (G2) to Methanesulfonate (G3) was pivotal. The OMs group is a "spectator" anion that does not compete for coordination, ensuring that when the precatalyst enters solution, the coordination sphere is open for activation.

-

The G4 Refinement: In rare cases with G3, the carbazole byproduct generated upon activation could coordinate to the Pd(0) center, inhibiting the reaction. G4 precatalysts incorporate a methyl group on the nitrogen.[1] Upon activation, this releases N-methylcarbazole, which is sterically bulkier and electronically less capable of binding to Palladium, thereby eliminating product inhibition.

Mechanistic Underpinnings: The Activation Cycle

Understanding how the precatalyst becomes the catalyst is critical for troubleshooting. The activation is a base-mediated reductive elimination.[1][2]

The Activation Pathway

-

Deprotonation: A base (e.g., NaOtBu, K₃PO₄) deprotonates the amine on the palladacycle backbone.

-

Reductive Elimination: The Pd-N bond and the Pd-C bond (of the biphenyl) undergo reductive elimination.

-

Release: The active L-Pd(0) species is released into solution alongside the organic byproduct (Indoline/Carbazole).

Figure 1: The activation pathway of Buchwald G3/G4 precatalysts. Note that the byproduct is chemically inert in G4 systems.

Strategic Ligand Selection

The precatalyst scaffold (G3/G4) is merely the delivery vehicle; the Ligand determines the reactivity. You must match the ligand to the substrate class.

Decision Matrix

-

Primary Amines (Anilines/Alkyl): BrettPhos or tBuBrettPhos . These bulky ligands prevent bis-arylation.

-

Secondary Amines: RuPhos .[3] Excellent for steric bulk and general C-N coupling.

-

Aryl Chlorides (Challenging): XPhos .[2][4] High turnover for unactivated aryl chlorides.

-

Weak Nucleophiles (Amides/Sulfonamides): tBuXPhos .

Figure 2: Simplified selection tree for common C-N cross-coupling scenarios.

Experimental Protocol: General C-N Coupling (G3/G4)

This protocol utilizes a G3 or G4 precatalyst.[1][2][3][4] The stoichiometry is self-validating: the precatalyst contains a 1:1 ratio of Pd to Ligand.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Amine (1.2 equiv)

-

Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)

-

Catalyst: XPhos Pd G4 or RuPhos Pd G4 (1.0 – 2.0 mol%)

-

Solvent: Toluene, 1,4-Dioxane, or t-Amyl Alcohol (0.1 – 0.2 M)

Step-by-Step Methodology:

-

Solid Addition: In a glovebox or under active Nitrogen flow, charge a reaction vial (equipped with a stir bar) with the Precatalyst , Aryl Halide (if solid), Amine (if solid), and Base .

-

Purge: If outside a glovebox, seal the vial with a septum cap and purge with Nitrogen/Argon for 5 minutes.

-

Liquid Addition: Add the anhydrous Solvent and liquid substrates (Amine/Aryl Halide) via syringe.

-

Note: If using G3/G4, the solution may initially appear heterogeneous.

-

-

Activation & Reaction:

-

Method A (Strong Base): If using NaOtBu, the catalyst activates almost immediately at Room Temperature (RT). The solution often turns from pale yellow to a dark amber/brown, indicating the release of Pd(0).

-

Method B (Weak Base): If using Cs₂CO₃, heat the reaction to 60–80°C to facilitate deprotonation and activation.

-

-

Monitoring: Monitor via LCMS. The G4 precatalyst ensures no induction period; conversion should be linear initially.

-

Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd black and salts), concentrate, and purify via flash chromatography.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction at RT | Precatalyst not activating. | Switch to a stronger base (NaOtBu) or heat to 50°C. Ensure G2/G3/G4 is used, not G1. |

| Reaction Stalls (50%) | Catalyst death or inhibition. | Add 1 mol% more precatalyst. If using G3, switch to G4 to prevent carbazole inhibition. |

| Debromination (Ar-H) | Hydride source present.[4] | Switch solvent from alcoholic (t-Amyl alcohol) to Toluene/Dioxane. |

References

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.[5] Chemical Science.

-

[Link]

-

-

Yang, Y., Oldenhuis, N. J., & Buchwald, S. L. (2013). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides.

-

[Link]

-

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

-

[Link]

-

- Merck (Sigma-Aldrich).

Sources

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]

- 4. enamine.net [enamine.net]

- 5. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Monograph: XPhos Pd G3 (CAS 1445085-55-1)

Advanced Catalytic Systems for Pharmaceutical Synthesis[1][2]

Part 1: Executive Summary

Substance Identity: XPhos Pd G3 (Third Generation Buchwald Precatalyst) CAS Registry Number: 1445085-55-1 Chemical Name: Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)[1][2][3]

Operational Context: In the high-stakes environment of drug discovery and process chemistry, XPhos Pd G3 represents a paradigm shift in cross-coupling methodology.[1] Unlike traditional Pd(0) sources (e.g., Pd(PPh3)4) which are air-sensitive and often inactive against unactivated aryl chlorides, XPhos Pd G3 is an air-stable, single-component precatalyst.[1] It is engineered to release the active monoligated Pd(0) species in situ with precise stoichiometry, enabling the synthesis of sterically hindered biaryls and heteroaryl amines—motifs ubiquitous in modern active pharmaceutical ingredients (APIs).[1]

Part 2: Physicochemical Profile[1][4][5]

The following data characterizes the reagent as supplied. Stability and handling profiles are critical for process scale-up.[1]

| Property | Data Specification |

| Molecular Formula | C₄₆H₆₂NO₃PPdS |

| Molecular Weight | 846.45 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in THF, DCM, Toluene, EtOAc; Insoluble in Water |

| Air Stability | High (Indefinite shelf life under ambient conditions) |

| Active Species | Releases Pd(0)-XPhos (1:1 ratio) |

| Ligand Class | Dialkylbiaryl phosphine (Buchwald Ligand) |

| Melting Point | 146–151 °C (Decomposition) |

Part 3: Mechanism of Action (Catalytic Activation)[1]

The superiority of G3 precatalysts lies in their activation mechanism.[1] Unlike G1 or G2 precatalysts, the G3 scaffold does not generate inhibitory byproducts (like stilbene) upon activation.[1]

The Activation Cascade:

-

Base-Mediated Deprotonation: Upon exposure to the reaction base (e.g., K₂CO₃, K₃PO₄), the amino group on the biphenyl backbone is deprotonated.[1]

-

Reductive Elimination: The palladium center undergoes reductive elimination with the biphenyl backbone, forming a stable carbazole byproduct.[1]

-

Active Species Release: The Pd(0) atom is released, bound solely to the XPhos ligand.[1] This 1:1 Pd:Ligand ratio is thermodynamically unstable but kinetically highly active, preventing the formation of inactive PdL₂ species and accelerating the oxidative addition step, even with aryl chlorides.[1]

Visualization: G3 Activation & Catalytic Entry

The following diagram illustrates the transition from the stable storage form to the active catalytic cycle.

Caption: Figure 1. The irreversible activation pathway of XPhos Pd G3.[1] The precatalyst converts to the active Pd(0) species via base-mediated reductive elimination, releasing a benign carbazole byproduct.[1]

Part 4: Experimental Application in Drug Discovery[1]

XPhos Pd G3 is specifically indicated for "challenging" couplings :

-

Substrates: Aryl chlorides, tosylates, and heteroaryl halides (pyridines, pyrimidines).[1]

-

Conditions: Weak bases (preserving sensitive functional groups) or aqueous micellar conditions.[1]

-

Scale: Validated from mg-scale medicinal chemistry to kg-scale GMP manufacturing.

Protocol: Suzuki-Miyaura Coupling of Hindered Aryl Chlorides

Objective: Synthesize a tetra-ortho-substituted biaryl (common in atropisomeric drugs).[1]

Reagents:

-

Aryl Chloride (1.0 equiv)[1]

-

Boronic Acid (1.2 – 1.5 equiv)[1]

-

XPhos Pd G3 (1 – 2 mol%)

-

Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution or solid)[1]

-

Solvent: THF or 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Charge Solids: In a reaction vial equipped with a stir bar, weigh the Aryl Chloride, Boronic Acid, and XPhos Pd G3 in air. (Note: Glovebox is not required for setup).[1]

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

-

Solvent Addition: Inject the anhydrous solvent (THF) and the aqueous base solution via syringe.[1]

-

Reaction: Heat the mixture to 60–80 °C. Monitor via LCMS.

-

Expert Insight: The solution typically turns from pale yellow to black/brown upon heating, indicating the formation of Pd(0) nanoparticles or active species.[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water/brine.[1] Dry organic layer over MgSO₄ and concentrate.[1][4]

-

Purification: Flash column chromatography.

Visualization: Reaction Workflow

This flowchart ensures reproducibility by standardizing the critical "bench-to-heat" phase.[1]

Caption: Figure 2. Standard operational procedure for XPhos Pd G3 mediated cross-coupling. Note that air-sensitive handling is only required after the inert purge step.[1]

Part 5: Scientific Integrity & Troubleshooting

Why XPhos Pd G3 Fails (and how to fix it):

-

Incomplete Activation: If the reaction remains yellow and no product forms, the base may be too weak or the solvent too dry (some water helps solubilize inorganic bases).[1] Correction: Add a drop of water or switch to a stronger base (KOH/tBuOK) if the substrate permits.[1]

-

Catalyst Poisoning: Heterocycles with free amines or thiols can coordinate Pd.[1] Correction: Increase catalyst loading to 5 mol% or protect the interfering group.[1]

-

Dehalogenation: If the aryl chloride is reduced to the arene (Ar-H), the hydride source is likely the solvent (e.g., isopropanol).[1] Correction: Switch to non-protic solvents like Toluene or Dioxane.[1]

Self-Validating System: To verify the catalyst quality before committing valuable intermediates, perform a "standard test": Coupling of 4-chlorotoluene with phenylboronic acid (1 mol% cat, K₃PO₄, THF/H₂O).[1] Conversion should be >95% within 1 hour at 60°C.[1]

References

-

Bruno, N. C., et al. (2013).[1] "Design and Synthesis of Removable Generation 3 Buchwald Precatalysts." Chemical Science. Link

-

Sigma-Aldrich. (n.d.).[1] "XPhos Pd G3 Product Specification & Protocols." Merck KGaA.[1] Link

-

Strem Chemicals. (n.d.).[1] "Technical Notes: Buchwald Palladacycle Precatalyst Kits." Strem. Link[1]

-

BldPharm. (n.d.). "Safety Data Sheet: XPhos Pd G3." BLD Pharmatech.[1] Link

Sources

- 1. Dicyclohexyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane; (2'-amino-(1,1'-biphenyl)-2-yl)palladio methanesulfonate | C46H63NO3PPdS- | CID 117064974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. dspace.mit.edu [dspace.mit.edu]

Understanding Palladacycle Precatalyst Activation: A Mechanistic & Practical Guide

Executive Summary

The transition from traditional palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to defined Pd(II) precatalysts represents a paradigm shift in cross-coupling methodology. This guide dissects the activation mechanisms of modern palladacycles—specifically Buchwald and PEPPSI systems. It provides researchers with the mechanistic grounding to select, activate, and troubleshoot these catalysts, ensuring the reliable generation of the active monoligated Pd(0) species essential for high-turnover catalysis.

Part 1: The Mechanistic Imperative

The "Pd(0) Problem": Traditional Pd(0) sources are plagued by instability (oxidation) or inhibiting ligands (dba). Palladacycle precatalysts solve this by storing palladium in a stable Pd(II) state, ligated by the desired phosphine or NHC and a sacrificial scaffold.

The Activation Event: The critical step is the in situ conversion of this stable Pd(II) species into the active 12-electron or 14-electron Pd(0)L species. This is not a passive decay; it is a chemically distinct event driven by base, heat, or transmetallating agents.

The Buchwald Pathway (Aminobiphenyl Palladacycles)

The evolution of Buchwald precatalysts (Gen 1–4) focuses on tuning the acidity of the sacrificial amine to facilitate activation under milder conditions.

-

Mechanism: Base-Mediated Reductive Elimination.[1]

-

The Trigger: A base deprotonates the amine (N-H) on the biphenyl backbone.

-

The Release: The resulting amido-palladium intermediate undergoes rapid reductive elimination to form a C-N bond (carbazole/indoline) and release the active Pd(0)L.

-

Gen 3 vs. Gen 4:

-

Gen 3: Releases a carbazole. In rare cases, the carbazole can inhibit catalysis.

-

Gen 4: Methylated backbone.[1] Releases N-methylcarbazole, which is non-inhibitory and highly soluble.

-

The PEPPSI Pathway (NHC Systems)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) relies on a "throw-away" ligand concept.

-

Mechanism: Ligand Dissociation followed by Reduction.

-

The Trigger: The labile pyridine ligand dissociates upon heating or displacement by substrate.

-

The Reduction: Unlike Buchwald systems which "self-reduce" via the backbone, PEPPSI requires an external reductant—often the organometallic reagent (in Negishi/Suzuki) or the alcohol solvent (in Buchwald-Hartwig) to reduce Pd(II) to Pd(0).

Part 2: Visualization of Activation Pathways

Diagram 1: Buchwald G3/G4 Activation Cycle

This pathway illustrates the base-mediated deprotonation and subsequent reductive elimination that defines the Buchwald system.

Caption: Activation of Buchwald G3/G4 precatalysts via base-mediated reductive elimination.

Diagram 2: PEPPSI Activation Pathway

This pathway highlights the dissociation of the stabilizing pyridine ligand and the necessity of an external reduction step.

Caption: Activation of PEPPSI precatalysts requiring ligand dissociation and external reduction.

Part 3: Comparative Data & Selection Guide

The choice of precatalyst generation dictates the experimental conditions required for successful activation.

| Feature | Buchwald Gen 3 (G3) | Buchwald Gen 4 (G4) | PEPPSI-IPr |

| Activation Trigger | Base (Deprotonation) | Base (Deprotonation) | Heat/Displacement + Reductant |

| Sacrificial Ligand | Aminobiphenyl (Mesylate) | N-Methyl-Aminobiphenyl | Pyridine (3-Cl-Pyridine) |

| Byproduct | Carbazole (Low solubility) | N-Methylcarbazole (High solubility) | Free Pyridine |

| Base Requirement | Weak (K₃PO₄, K₂CO₃) | Weak (K₃PO₄, K₂CO₃) | Variable (Base used in coupling) |

| Temp. Threshold | Mild (RT to 40°C) | Very Mild (RT) | Moderate (60°C+) |

| Best Use Case | General Cross-Coupling | High Solubility Needs / Late-Stage | Difficult Transmetallation (Negishi) |

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Activation of Buchwald G3/G4

Objective: Generate monoligated Pd(0)L for Suzuki-Miyaura coupling.

-

Stoichiometry: Calculate 1.0–2.0 mol% precatalyst loading.

-

Base Addition: Add 2.0 equivalents of base (e.g., K₃PO₄ or K₂CO₃).

-

Validation Check: Ensure the base is dry. Water can retard activation if the base clumps, reducing surface area.

-

-

Solvent Selection: Use THF, Dioxane, or Toluene.

-

Note: G3 catalysts contain a mesylate group which aids solubility.[1]

-

-

Temperature Ramp:

-

Start at Room Temperature (25°C).

-

Stir for 5–10 minutes before heating.

-

Mechanistic Insight: This "incubation" allows initial deprotonation. Rapid heating can sometimes lead to Pd-black precipitation if the oxidative addition partner is slow to react.

-

-

Initiation: Add the aryl halide. Heat to reaction temperature (typically 40–80°C).

Protocol B: Activation of PEPPSI-IPr

Objective: Generate Pd(0)-NHC for Negishi coupling.[2]

-

Inert Atmosphere: PEPPSI is air-stable, but the active Pd(0)-NHC is not. Purge vessel with Argon/N₂.

-

Solvent & Substrate: Dissolve PEPPSI (1–2 mol%) and aryl halide in THF/NMP.

-

Reductant Introduction: Add the organozinc reagent (R-ZnX).

-

Mechanistic Insight: The organozinc acts as the transmetallating agent and the reducing agent.

-

-

Dissociation Step: Heat to 60°C.

-

Validation Check: The solution often shifts from yellow (Pd-II) to amber/brown (active species). If it turns clear/colorless, the catalyst may have died (precipitated Pd black is distinct).

-

Part 5: Troubleshooting & Validation

To ensure the precatalyst is activating correctly, employ Reaction Progress Kinetic Analysis (RPKA) principles.

The "Initiation Test": If yields are low, determine if the failure is activation or catalytic turnover.

-

Set up a standard reaction: 4-chlorotoluene + phenylboronic acid.

-

Monitor via GC/LC: Take aliquots at t=0, 5, 10, and 30 mins.

-

Profile Analysis:

-

Scenario A (No Product): Activation failure.[3] Check base strength or potential catalyst poisoning (e.g., thiols, chelating nitrogens).

-

Scenario B (Induction Period): Product appears only after 20 mins. Activation is slow. Increase Temperature or switch to a stronger base (e.g., NaOtBu) to force deprotonation (Buchwald) or ligand dissociation (PEPPSI).

-

Scenario C (Burst then Stop): Rapid activation followed by catalyst death. The active Pd(0) is unstable.[4] Lower temperature or add "free" ligand to stabilize the active species.

-

References

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst."[5] Chemistry – A European Journal.

-

Hazari, N., et al. (2010). "Pd(I) Bridging Allyl Dimers as Precatalysts for Cross-Coupling Reactions." Accounts of Chemical Research.

-

Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed Cross-Coupling Processes: Preparation, Activation, and Applications of Well-Defined Precatalysts." ACS Catalysis.[6]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging XPhos Palladacycle Gen. 3 for Advanced Buchwald-Hartwig Amination

Introduction: The Evolution of C-N Cross-Coupling and the Rise of Palladacycle Precatalysts

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination has emerged as a revolutionary palladium-catalyzed cross-coupling reaction, offering an efficient and versatile method for forging these critical linkages.[1][2] This reaction directly couples amines with aryl or vinyl (pseudo)halides, providing a powerful alternative to traditional, often harsher, synthetic methods.[1]

At the heart of this transformation lies the catalyst system. The evolution from in-situ generated catalysts to well-defined, air- and moisture-stable precatalysts has been a significant leap forward, enhancing reproducibility, efficiency, and operational simplicity. Among these advanced systems, the third-generation (G3) Buchwald precatalysts, such as XPhos Palladacycle Gen. 3, represent the pinnacle of this development.[3][4]

This compound is an air, moisture, and thermally-stable compound that is highly soluble in a wide range of common organic solvents.[3] Its design ensures the efficient and rapid generation of the active monoligated Pd(0) catalytic species, which is crucial for high catalytic activity.[4][5] This leads to several distinct advantages for the research scientist, including the ability to use lower catalyst loadings, achieve shorter reaction times, and maintain precise control over the ligand-to-palladium ratio.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Buchwald-Hartwig amination reactions.

Understanding the Catalyst: Structure and Mechanism

The Structure of this compound

This compound, formally known as methanesulfonato(2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a sophisticated molecule designed for optimal performance.[6] The structure features a palladium(II) center, the bulky and electron-rich XPhos ligand, a deprotonated 2-aminobiphenyl fragment, and a methanesulfonate (mesylate) counterion.[6]

-

The XPhos Ligand: 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl is a highly effective ligand for cross-coupling reactions. Its steric bulk promotes the formation of the active, monoligated L1Pd(0) species, which is essential for both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] The electron-rich nature of the phosphine facilitates the oxidative addition of the aryl halide to the palladium center.

-

The Palladacycle Core: The palladacycle structure provides significant stability to the precatalyst, rendering it tolerant to air and moisture.[3][4]

-

The Mesylate Counterion: The replacement of chloride with the more electron-withdrawing and non-coordinating methanesulfonate in G3 precatalysts leads to improved solution stability and facilitates the activation of the precatalyst.[4][8]

Figure 1: Simplified representation of this compound.

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The efficacy of this compound stems from its ability to efficiently generate the active Pd(0) species, which then drives the Buchwald-Hartwig amination catalytic cycle. The generally accepted mechanism proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5][9]

-

Activation to Pd(0): The Pd(II) precatalyst is readily reduced in the presence of a base to the active L1Pd(0) species.[5] This is a crucial advantage over older catalyst systems that required in-situ reduction of Pd(II) sources like Pd(OAc)₂, a process that could be inefficient.[2]

-

Oxidative Addition: The electron-rich, 12-electron L1Pd(0) complex readily undergoes oxidative addition with the aryl halide (Ar-X), inserting the palladium into the carbon-halide bond. This forms a Pd(II) intermediate.[5][7][9]

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, displacing the halide. The base then deprotonates the coordinated amine, forming a palladium amido complex.

-

Reductive Elimination: This is the product-forming step. The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active L1Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Figure 2: The Buchwald-Hartwig amination catalytic cycle.

Practical Considerations and Protocol Development

The success of a Buchwald-Hartwig amination reaction hinges on the careful selection of reaction parameters. The robustness of this compound allows for a broad substrate scope, but optimization is key to achieving high yields and purity.

Reagent and Solvent Selection

| Component | Recommendation | Rationale and Field-Proven Insights |

| Aryl Halide | Aryl bromides, chlorides, and iodides. Aryl triflates and tosylates are also suitable. | Reactivity order is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] However, aryl iodides can sometimes lead to catalyst inhibition.[5] For less reactive aryl chlorides, the high activity of this compound is particularly advantageous. |

| Amine | Primary and secondary aliphatic and aromatic amines, amides, and heterocycles. | The steric and electronic properties of the amine will influence reactivity. Bulky secondary amines may require more forcing conditions. Heterocyclic amines can be challenging but are often successful with this catalyst system.[5] |

| Base | Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often with higher reaction temperatures.[10] | The base is critical for deprotonating the amine in the catalytic cycle.[10] The choice of base can significantly impact reaction rate and functional group tolerance.[2] |

| Solvent | Anhydrous, degassed aprotic polar solvents are generally used. Toluene, dioxane, and tert-amyl alcohol are common choices. | Solvent choice can affect the solubility of reagents and the stability of catalytic intermediates. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. |

General Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination using this compound. Optimization of catalyst loading, base, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

This compound (0.01-0.05 mmol, 1-5 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, 5 mL)

-

Oven-dried reaction vessel with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (if solid), base, and this compound to the reaction vessel.

-

Reagent Addition: Seal the vessel with a septum. If the aryl halide is a liquid, add it via syringe. Add the anhydrous, degassed solvent via syringe.

-

Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.[10]

-

Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[11] Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[10] Reactions are often complete within 2-24 hours.[10]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

-

Extraction and Purification: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 3: General experimental workflow for Buchwald-Hartwig amination.

Optimization and Troubleshooting

While the provided protocol is broadly applicable, challenges can arise. Intelligent troubleshooting is a hallmark of an experienced scientist.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Insufficient temperature- Poor substrate reactivity (e.g., aryl chloride) | - Ensure the precatalyst is handled under inert conditions. Modern palladacycles like G3 are more robust, but prolonged exposure to air can be detrimental.[10]- Screen different bases (e.g., switch from a carbonate to a butoxide) and solvents.[10]- Incrementally increase the reaction temperature.- For challenging substrates like aryl chlorides, higher catalyst loading (2-5 mol%) and a stronger base (NaOtBu) may be necessary.[10] |

| Side Product Formation | - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide | - Ensure a strictly inert atmosphere to minimize water, which can be a proton source. Use a slightly larger excess of the amine.- Lower the reaction temperature or catalyst loading. |

| Incomplete Reaction | - Catalyst decomposition- Reversible reaction or product inhibition | - Consider a second addition of the catalyst. However, the high stability of G3 precatalysts makes this less common.- Use a larger excess of the amine or remove a volatile byproduct if applicable. |

Conclusion

This compound stands as a premier catalyst for Buchwald-Hartwig amination, offering exceptional activity, stability, and ease of use. Its rational design enables the efficient coupling of a wide range of aryl halides and amines under relatively mild conditions. By understanding the underlying mechanism and systematically approaching reaction optimization, researchers can fully harness the power of this advanced catalytic system to accelerate discovery and development in the chemical sciences.

References

-

Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC - NIH. [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. [Link]

-

Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

-

Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]

- 4. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

Application Note: Substrate Scope & Protocol for Aryl Chloride Cyanation using XPhos Pd G3

Introduction & Core Value Proposition

The cyanation of aryl chlorides represents a critical transformation in medicinal chemistry, as the nitrile moiety serves as a versatile pharmacophore and a precursor to amines, amides, and acids. Historically, this transformation required harsh conditions (Rosenmund-von Braun reaction), toxic stoichiometric reagents (CuCN), or was limited to more reactive aryl bromides and iodides.

This protocol details the application of XPhos Palladacycle Gen. 3 (XPhos Pd G3) for the cyanation of challenging aryl chlorides. Unlike earlier generation catalysts, XPhos Pd G3 enables rapid, quantitative activation of the Pd(0) species under mild conditions.

Key Advantages of this Protocol:

-

Substrate Versatility: Effective against electron-rich, electron-poor, and sterically hindered aryl chlorides.[1]

-

Safety Profile: Utilizes potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic, bench-stable cyanide source, replacing highly toxic Zn(CN)₂ or NaCN.[1]

-

Operational Simplicity: The G3 precatalyst is air-stable, ensuring reproducible dosing without a glovebox.

Mechanistic Insight: The G3 Advantage

The efficiency of this protocol relies on the unique architecture of the Gen. 3 precatalyst. Unlike traditional Pd(OAc)₂/Ligand mixtures which suffer from incomplete reduction or induction periods, the G3 precatalyst undergoes rapid activation upon treatment with base.

Precatalyst Activation Pathway

The aminobiphenyl backbone of the G3 precatalyst ensures that the active L-Pd(0) species is generated quantitatively. In the presence of the weak base (KOAc) and solvent, the precatalyst undergoes reductive elimination to release the active catalytic species and a benign indole byproduct.

Figure 1: Activation pathway of XPhos Pd G3 precatalyst generating the active mono-ligated Pd(0) species.

Substrate Scope Analysis

The XPhos Pd G3 system exhibits remarkable tolerance across diverse chemical space. The following analysis categorizes performance based on electronic and steric parameters.

Electronic Effects

-

Electron-Deficient Aryl Chlorides (EWGs):

-

Examples: 4-chlorobenzotrifluoride, 4-chlorobenzoate.

-

Performance: Excellent (>90% yield). The oxidative addition of Pd(0) to electron-poor Ar-Cl is fast.

-

Note: Highly deficient substrates may sometimes require tBuXPhos instead of XPhos to prevent catalyst inhibition by the product.

-

-

Electron-Rich Aryl Chlorides (EDGs):

-

Examples: 4-chloroanisole, 4-chloroaniline derivatives.

-

Performance: Good to Excellent (80-95% yield). The electron-rich XPhos ligand facilitates the oxidative addition step, which is typically rate-limiting for these substrates.

-

Steric Hindrance & Ortho-Substitution

-

Ortho-Substituted: Tolerates single ortho-substituents (e.g., o-tolyl chloride) well.

-

Di-ortho-Substituted: More challenging but achievable. The bulk of the XPhos ligand prevents formation of inactive Pd-dimers but can slow down transmetallation if the substrate is extremely bulky.

Heterocycles (The "Stress Test")

This is the differentiating factor for XPhos Pd G3.

-

Pyridines/Pyrimidines: Highly effective.

-

Five-Membered Heterocycles: Tolerates thiophenes, furans, and notably indoles/azaindoles with free N-H protons .

-

Insight: Many catalytic systems fail with free N-H groups due to deprotonation/coordination to Pd. The use of a weak base (KOAc) in this protocol preserves acidic protons on the substrate.

-

Functional Group Tolerance Table

| Functional Group | Compatibility | Notes |

| Aldehydes | High | No benzoin condensation observed (unlike with strong bases).[1] |

| Free Alcohols | High | Primary and secondary alcohols tolerated. |

| Free Amines | Moderate/High | Anilines tolerated; aliphatic amines may coordinate Pd. |

| Esters/Ketones | High | No hydrolysis under reaction conditions. |

| Nitro Groups | High | Compatible; no reduction observed. |

Detailed Experimental Protocol

Reaction: Cyanation of Aryl Chlorides using K₄[Fe(CN)₆] Scale: 1.0 mmol (Standard Optimization Scale)

Reagents & Equipment[1][2][3]

-

Precatalyst: XPhos Pd G3 (CAS: 1445085-55-1)

-

Ligand: XPhos (CAS: 247940-06-3) - Added to stabilize the catalyst lifetime.

-

Cyanide Source: Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆][1]·3H₂O)

-

Base: Potassium Acetate (KOAc) - Anhydrous

-

Solvent: 1,4-Dioxane / Water (1:1 mixture) - Degassed

Step-by-Step Procedure

-

Preparation of Solids: In a standard reaction tube or round-bottom flask equipped with a stir bar, add:

-

Inerting: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

-

Solvent Addition: Add 1,4-Dioxane (2.5 mL) and degassed Water (2.5 mL) via syringe.

-

Critical Step: The solvent ratio (1:[1]1) is crucial for solubilizing the ferrocyanide while maintaining organic solubility for the substrate.

-

-

Reaction: Place the vessel in a preheated heating block at 100 °C . Stir vigorously (1000 rpm) for 1–12 hours.

-

Monitoring: Monitor by LCMS or GCMS. The reaction mixture will likely be biphasic; ensure thorough mixing.

-

-

Workup (Safety Critical):

-

Purification: Separate the organic layer, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the cyanation of aryl chlorides.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of Ferrocyanide | Ensure 1:1 Dioxane:Water ratio is precise. Increase stirring speed to maximize phase transfer. |

| Catalyst Deactivation | Oxidation of Ligand | Ensure solvents are degassed (sparged with N2 for 15 mins) before use. |

| Starting Material Remains | Substrate too unreactive | Increase catalyst loading to 4 mol%. Switch ligand to tBuXPhos for extremely electron-poor substrates. |

| Benzoin Condensation | Aldehyde substrates reacting | Ensure KOAc is used (weak base). Do not use Carbonate bases (K₂CO₃). |

Safety Protocol: Cyanide Management

While K₄[Fe(CN)₆] is non-toxic (LD50 > 6400 mg/kg), under acidic conditions or high heat, it can release HCN gas.

-

Never acidify the reaction mixture.

-

Waste Disposal: All aqueous waste must be treated with 10% Sodium Hypochlorite (Bleach) and NaOH (pH > 10) for 24 hours to convert free cyanide to cyanate (OCN⁻) before disposal.

-

Ventilation: Always perform operations in a functioning fume hood.

References

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[7] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[4][6][7] Angewandte Chemie International Edition, 52(38), 10035–10039.[7] [Link][7]

-

Cohen, D. T., & Buchwald, S. L. (2015).[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[6] [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 7. dspace.mit.edu [dspace.mit.edu]

Topic: Solvent and Base Selection for XPhos Palladacycle Gen. 3 Catalysis

An Application Guide for Researchers

Abstract

This guide provides a comprehensive technical overview and practical protocols for the strategic selection of solvents and bases in cross-coupling reactions catalyzed by XPhos Palladacycle Gen. 3 (XPhos Pd G3). As a third-generation Buchwald precatalyst, XPhos Pd G3 offers exceptional stability, activity, and solubility, making it a cornerstone of modern synthetic chemistry.[1] However, realizing its full potential is critically dependent on the reaction environment. This document moves beyond generic starting points to explain the causal relationships between solvent properties, base characteristics, and catalytic performance. We will explore the mechanistic underpinnings of these choices, present structured data for informed decision-making, and provide detailed, validated protocols for common transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings.

Introduction: The Advantage of XPhos Pd G3

XPhos Pd G3 is an air, moisture, and thermally-stable precatalyst that is highly soluble in a wide array of common organic solvents.[1] Its design ensures the efficient and controlled formation of the active L-Pd(0) catalytic species, often allowing for lower catalyst loadings and shorter reaction times compared to traditional palladium sources.[2]

The key to the G3 system is its activation mechanism. Unlike earlier generations that might require high temperatures or strong reducing agents, XPhos Pd G3 activates via a base-mediated reductive elimination of carbazole, cleanly generating the desired monoligated Pd(0) species.[3] This process can often be initiated even with weak bases like potassium phosphate at room temperature.[2]

However, the journey from the stable precatalyst to a high-yielding reaction is paved with critical choices. The solvent and base do not merely serve as background media; they are active participants in the catalytic cycle, influencing catalyst activation, stability, and the rates of key mechanistic steps like oxidative addition and reductive elimination.

Figure 1: Activation workflow for the XPhos Pd G3 precatalyst.

The Role of the Solvent: More Than a Medium

The choice of solvent profoundly impacts nearly every step of the catalytic cycle. Its influence can be dissected into several key functions: solubility of reagents, coordination to the palladium center, and stabilization of transition states. A fascinating aspect of XPhos Pd G3 is its solvent-dependent isomerization; its very structure in solution can change based on the medium, which in turn affects reactivity.[4][5] For instance, in acetone, the complex features a Pd–C=C coordination bond, whereas this bond is absent in ethyl acetate.[4]

Solvent Classes and Their Mechanistic Implications

-

Ethereal Solvents (THF, Dioxane, 2-MeTHF, CPME): These are perhaps the most common solvents for cross-coupling. They are relatively polar and possess good solvating power for a wide range of organic substrates and organometallic species. Their ability to weakly coordinate to the palladium center can stabilize the active catalyst without being overly inhibitory. 2-MeTHF is often a superior choice to THF due to its higher boiling point and reduced propensity to form peroxides.

-

Aromatic Hydrocarbons (Toluene, Xylenes): These non-polar solvents are excellent for dissolving non-polar substrates. A key mechanistic insight is that non-coordinating solvents can favor different reaction pathways compared to coordinating ones.[6][7] For example, in competitive oxidative additions, non-coordinating solvents may favor reaction at an aryl chloride, while coordinating solvents might favor an aryl triflate.[6][7]

-

Polar Aprotic Solvents (DMF, DMAc, NMP): These solvents are generally reserved for challenging couplings that require high temperatures and exceptional solvating power. However, they can coordinate strongly to the palladium center, potentially inhibiting catalysis. Furthermore, they can be difficult to remove during workup.

-

Alcohols (t-BuOH, n-BuOH) and Water: Often used as co-solvents, particularly in Suzuki-Miyaura couplings. Water is essential for dissolving inorganic bases like K₃PO₄ and K₂CO₃ and plays a role in the transmetalation step. Alcohols, especially tert-butanol, are frequently used with alkoxide bases in Buchwald-Hartwig aminations. It's noteworthy that primary alcohols like n-butanol can act as reducing agents for Pd(II) species at high temperatures in the presence of a base.[8]

Data-Driven Solvent Selection

The optimal solvent is highly dependent on the specific cross-coupling reaction and the nature of the coupling partners.

| Reaction Type | Coupling Partners | Recommended Solvents | Causality & Field Notes |

| Suzuki-Miyaura | Aryl/Heteroaryl Halides + Boronic Acids/Esters | Dioxane/H₂O, 2-MeTHF/H₂O, Toluene/H₂O | The aqueous phase is crucial for dissolving the inorganic base (e.g., K₃PO₄) and facilitating the hydrolysis of boronic anhydrides. The organic solvent ensures homogeneity of the substrate and catalyst. |

| Buchwald-Hartwig Amination | Aryl Halides + Amines, Amides | Toluene, Dioxane, 2-MeTHF | The choice is often linked to the base. Strong, soluble bases like LiHMDS are used in anhydrous ethereal solvents. Alkoxides like NaOtBu are often used in toluene or dioxane. |

| C-H Activation | Aryl Halides + C-H sources | t-Amyl alcohol, Dioxane | These reactions often require higher temperatures, making solvents with high boiling points advantageous. The solvent can also play a direct role in the proton-shuttling mechanism. |

| Cyanation | Aryl Halides + Zn(CN)₂ | DMAc, DMF | The polarity and high solvating power of these solvents are necessary to dissolve the zinc cyanide salt and facilitate the reaction.[1] |

The Role of the Base: The Engine of the Cycle

The base is arguably the most critical variable to optimize. Its primary roles are to activate one of the coupling partners (e.g., deprotonating an amine or forming an 'ate' complex with a boronic acid) and to accept the proton generated during the catalytic cycle, thereby regenerating the active catalyst. The choice of base—its strength (pKa), steric bulk, and solubility—directly dictates reaction success.

Base Classes and Their Mechanistic Impact

-

Inorganic Carbonates & Phosphates (K₂CO₃, Cs₂CO₃, K₃PO₄): These are the workhorses of Suzuki-Miyaura couplings. They are strong enough to facilitate transmetalation but generally mild enough to tolerate a wide range of functional groups. K₃PO₄ is often superior to carbonates for challenging substrates. Their limited solubility in organic solvents necessitates the use of an aqueous co-solvent.

-

Alkoxides (NaOtBu, KOtBu, LiOtBu): These are strong, non-nucleophilic bases essential for many Buchwald-Hartwig aminations. They are potent enough to deprotonate a wide range of amines and amides. Sodium tert-butoxide is the most commonly used, offering a good balance of reactivity and cost. The choice of cation (Na⁺ vs. K⁺) can sometimes influence reaction outcomes.

-

Organic Amine Bases (DBU, DIPEA, Et₃N): These soluble, weaker organic bases are generally insufficient for deprotonating the nucleophile in many C-N or C-C couplings.[9] However, they can play a role in reactions where a strong base is not required for substrate activation, or where they act as proton scavengers. Mechanistic studies have shown that organic bases can sometimes inhibit catalysis by coordinating to the palladium center.[10][11]

-

Bis(trimethylsilyl)amides (LiHMDS, NaHMDS, KHMDS): These are extremely strong, non-nucleophilic, and highly soluble bases used for deprotonating very weakly acidic nucleophiles under anhydrous conditions. They are particularly useful for coupling challenging, electron-deficient amines or sterically hindered substrates.

Data-Driven Base Selection

| Reaction Type | Nucleophile | Recommended Bases | Causality & Field Notes |

| Suzuki-Miyaura | Boronic Acid | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a general and highly effective choice. Cs₂CO₃ is more soluble and can be effective at lower temperatures but is more expensive. Requires an aqueous co-solvent. |

| Buchwald-Hartwig | Primary Aryl/Alkyl Amines | NaOtBu, K₃PO₄ | NaOtBu is the standard choice for its high reactivity. For base-sensitive substrates, weaker bases like K₃PO₄ can be effective, though they may require higher temperatures. |

| Buchwald-Hartwig | Secondary Amines | LiHMDS, NaOtBu | Secondary amines are less acidic and more sterically hindered. Stronger bases like LiHMDS are often required to achieve efficient deprotonation and catalytic turnover. |

| Buchwald-Hartwig | Amides, Carbamates | K₂CO₃, K₃PO₄, Cs₂CO₃ | These nucleophiles are more acidic than amines, allowing for the use of weaker inorganic bases. This expands the functional group tolerance of the reaction. |

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. The active L-Pd(0) catalyst is air-sensitive, so reactions should be assembled under an inert atmosphere (Nitrogen or Argon).

General Protocol for Solvent & Base Screening

A parallel reaction setup is ideal for efficient screening.

Figure 2: General workflow for screening solvent and base conditions.

Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction: 4-Chlorotoluene + Phenylboronic Acid → 4-Methyl-1,1'-biphenyl

-

Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Degas the solvent by bubbling with argon for 30 minutes or via three freeze-pump-thaw cycles.[12]

-

Reaction Setup: To a vial equipped with a magnetic stir bar, add:

-

4-Chlorotoluene (127 mg, 1.0 mmol, 1.0 eq)

-

Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 eq)

-

Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 eq)

-

XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)

-

-

Solvent Addition: Add 5.0 mL of a degassed 1,4-dioxane/water (4:1 v/v) mixture.

-

Inerting: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.

-

Reaction: Place the vial in a preheated aluminum block at 100 °C and stir vigorously for 4-16 hours.

-

Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

Reaction: 1-Bromo-4-fluorobenzene + Morpholine → 4-(4-Fluorophenyl)morpholine

-

Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvent.

-

Reaction Setup (in a glovebox or using Schlenk technique): To a vial equipped with a magnetic stir bar, add:

-

Sodium tert-butoxide (NaOtBu) (115 mg, 1.2 mmol, 1.2 eq)

-

XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)

-

-

Reagent Addition: Add anhydrous toluene (5.0 mL). Add 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol, 1.0 eq). Finally, add morpholine (105 µL, 1.2 mmol, 1.2 eq).

-

Inerting: Seal the vial and remove from the glovebox (if used). If using Schlenk technique, ensure the system remains under a positive pressure of inert gas.

-

Reaction: Place the vial in a preheated aluminum block at 100 °C and stir vigorously for 2-12 hours.

-

Monitoring & Workup: Monitor the reaction progress. Upon completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Conclusion

The selection of solvent and base is not a trivial exercise but a strategic decision that directly controls the efficiency and outcome of reactions catalyzed by XPhos Pd G3. By understanding the mechanistic roles these reagents play—from catalyst activation and stabilization to substrate deprotonation and transition state polarity—researchers can move from empirical screening to rational design. The guidelines and protocols provided herein serve as a robust starting point for developing highly optimized, reliable, and scalable cross-coupling methodologies for applications in research, discovery, and development.

References

-

Title: Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy Source: Molecules (MDPI) URL: [Link]

-

Title: XPhos Pd G3 Source: Krackeler Scientific, Inc. URL: [Link]

-

Title: Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy Source: ResearchGate URL: [Link]

-

Title: Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition Source: Chem. Sci., 2022, 13, 1944-1953 URL: [Link]

-

Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL: [Link]

-

Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: ResearchGate URL: [Link]

-

Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis URL: [Link]

-

Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases Source: DSpace@MIT URL: [Link]

Sources

- 1. XPhos Pd G3 | Krackeler Scientific, Inc. [krackeler.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Elevating Sonogashira Couplings: A Detailed Protocol Utilizing a Third-Generation Buchwald Palladacycle Precatalyst

Introduction: The Power of Palladacycles in Modern C-C Bond Formation

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation is integral to the synthesis of a vast array of valuable compounds, from pharmaceuticals and natural products to advanced organic materials.[2][3] The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4][5]

While highly effective, traditional palladium sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be sensitive to air and moisture, requiring stringent inert atmosphere techniques.[6] In recent years, palladacycle precatalysts have emerged as a superior class of catalysts, offering enhanced stability, reliability, and catalytic activity.[7] These air- and moisture-stable complexes, such as the Buchwald G3 palladacycles, provide a significant practical advantage in the laboratory, simplifying reaction setup without compromising performance.[6][8] This application note provides a detailed, field-proven protocol for conducting a Sonogashira coupling using the commercially available XPhos Pd G3 precatalyst, delving into the mechanistic rationale behind the procedural choices and offering insights for successful execution.

The Palladacycle Advantage: Stability Meets Reactivity

Palladacycle precatalysts are characterized by a palladium atom incorporated into a cyclic organic framework. This structure imparts exceptional thermal robustness and insensitivity to oxygen and moisture.[6] The precatalyst is not the active catalytic species itself; rather, it serves as a stable reservoir that, under the reaction conditions, readily generates the active, low-coordinate Pd(0) species necessary to initiate the catalytic cycle. This controlled release of the active catalyst contributes to higher reaction efficiency and reproducibility. The bulky, electron-rich biarylphosphine ligands, such as XPhos, associated with these palladacycles are crucial for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the desired product.[7]

Mechanistic Overview: The Dual Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles

-

Palladium Cycle : The palladacycle precatalyst is reduced in situ to an active Pd(0) species. This species undergoes oxidative addition with the aryl halide (Ar-X).

-

Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate.[4]

-

Transmetalation : The copper acetylide transfers its acetylide group to the palladium center, displacing the halide and forming an alkynylpalladium(II) complex.

-